2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide
Overview
Description
2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluoroacetamido group, a nitro group, and an o-tolyl group attached to the benzamide core
Mechanism of Action
Pharmacokinetics
The compound’s solubility in dmso and methanol suggests that it may have good bioavailability. The compound is stored under inert gas (nitrogen or Argon) at 2–8 °C , indicating its stability under specific conditions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s storage temperature (2–8 °C under inert gas ) suggests that it may be sensitive to temperature changes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide typically involves the following steps:
Cyclization: The intermediate product is then cyclized by refluxing in acetic anhydride and acetic acid to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoroacetamido group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 2-(2-Aminoacetamido)-5-nitro-N-(o-tolyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(2-Fluoroacetamido)-5-nitrobenzoic acid and o-toluidine.
Scientific Research Applications
2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties.
Biological Studies: It can be employed in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: The compound may serve as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluoroacetamido)-5-nitrobenzamide: Lacks the o-tolyl group, which may affect its binding properties and reactivity.
2-(2-Fluoroacetamido)-N-(o-tolyl)benzamide: Lacks the nitro group, which may influence its redox behavior and biological activity.
2-(2-Aminoacetamido)-5-nitro-N-(o-tolyl)benzamide: Contains an amino group instead of a fluoroacetamido group, altering its chemical and biological properties.
Uniqueness
2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide is unique due to the presence of all three functional groups: fluoroacetamido, nitro, and o-tolyl. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Biological Activity
2-(2-Fluoroacetamido)-5-nitro-N-(o-tolyl)benzamide is an organic compound characterized by a unique combination of functional groups: a fluoroacetamido group, a nitro group, and an o-tolyl group attached to a benzamide core. Its molecular formula is with a molecular weight of approximately 331.298 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry and materials science.
Chemical Structure
The chemical structure can be represented as follows:
- SMILES :
Cc1ccccc1NC(=O)c2cc(ccc2NC(=O)CF)[N+](=O)[O-]
- IUPAC Name : 2-[(2-fluoroacetyl)amino]-N-(2-methylphenyl)-5-nitrobenzamide
The biological activity of this compound primarily stems from its interaction with various biological targets. The presence of the nitro group suggests potential redox activity, which can influence its pharmacological effects. Preliminary studies indicate that the compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response pathway .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good solubility in solvents like DMSO and methanol, which is advantageous for biological assays and therapeutic applications. Its stability under controlled conditions (e.g., storage at 2–8 °C under inert gas) enhances its usability in research settings.
Case Studies
Comparative Analysis with Similar Compounds
Compound Name | Functional Groups | Biological Activity |
---|---|---|
This compound | Fluoroacetamido, Nitro, o-Tolyl | Anti-inflammatory |
2-Amino-5-nitro-N-(o-tolyl)benzamide | Amino, Nitro, o-Tolyl | Anti-inflammatory, Anticancer |
2-(2-Fluoroacetamido)-N-(o-tolyl)benzamide | Fluoroacetamido, o-Tolyl | Limited data on biological activity |
The comparison illustrates that while this compound shares structural similarities with other compounds, its unique combination of functional groups may confer distinct biological activities.
Properties
IUPAC Name |
2-[(2-fluoroacetyl)amino]-N-(2-methylphenyl)-5-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O4/c1-10-4-2-3-5-13(10)19-16(22)12-8-11(20(23)24)6-7-14(12)18-15(21)9-17/h2-8H,9H2,1H3,(H,18,21)(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMGVBGVESPOHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20615579 | |
Record name | 2-(2-Fluoroacetamido)-N-(2-methylphenyl)-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56287-72-0 | |
Record name | 2-(2-Fluoroacetamido)-N-(2-methylphenyl)-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20615579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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